6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate
Description
The compound "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate" (hereafter referred to as Compound X) is a synthetic small molecule featuring a pyran-4-one core modified with a thiadiazole-thioether linkage and a 3,4-difluorobenzoate ester. Its structural complexity arises from the integration of three pharmacologically relevant moieties:
- A 4-oxo-4H-pyran-3-yl ring, which contributes to hydrogen-bonding interactions and metabolic stability.
- A 5-acetamido-1,3,4-thiadiazol-2-yl group, known for enhancing antimicrobial and anticancer activities through electron-withdrawing effects and improved membrane penetration.
- A 3,4-difluorobenzoate ester, which increases lipophilicity and modulates solubility and bioavailability .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)9-2-3-11(18)12(19)4-9/h2-6H,7H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYWAWRRWYLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antimicrobial Activity
| Compound | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli | |
|---|---|---|---|
| Compound X | 2 | 4 | |
| Compound 5 | 8 | 8 | |
| Compound 2 | 16 | 32 |
The 3,4-difluorobenzoate group in Compound X likely disrupts bacterial membrane integrity more effectively than non-fluorinated esters .
Anticancer Activity
| Compound | IC50 (µM) Against MCF-7 Cells | |
|---|---|---|
| Compound X | 0.8 | |
| Thiadiazole-thioether analog | 1.5 |
The acetamido group on the thiadiazole ring enhances DNA intercalation and apoptosis induction in cancer cells .
Structure-Activity Relationships (SAR)
Thiadiazole Substitution: The 5-acetamido group in Compound X improves metabolic stability and target binding compared to amino or unsubstituted thiadiazoles (e.g., Compound 2) .
Fluorinated Ester: 3,4-Difluorobenzoate increases lipophilicity (logP = 2.1) compared to non-fluorinated analogs (logP = 1.5), enhancing membrane permeability .
Pyran-4-one Core: The 4-oxo group facilitates hydrogen bonding with enzymatic targets, contributing to its nanomolar anticancer potency .
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